![molecular formula C24H22FN3O3S B2808556 N-(2-ethyl-6-methylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 1252877-65-8](/img/no-structure.png)
N-(2-ethyl-6-methylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
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Description
N-(2-ethyl-6-methylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C24H22FN3O3S and its molecular weight is 451.52. The purity is usually 95%.
BenchChem offers high-quality N-(2-ethyl-6-methylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-ethyl-6-methylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Absorption of Near-Infrared Light
This compound has been designed to be both transparent and colorless while absorbing near-infrared light . The absorbance of light by an organic compound is based on electrons moving between regions around atoms known as orbitals . This compound was carefully constructed to have suitable arrangements of electrons, allowing it to absorb some ranges of light but not others .
Potential Applications: The ability to absorb near-infrared light but not visible light makes this compound particularly useful in several high-tech applications:
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-ethyl-6-methylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid with N-(2-ethyl-6-methylphenyl)ethanimidamide in the presence of a coupling agent. The resulting intermediate is then subjected to amidation to yield the final product.", "Starting Materials": [ "2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid", "N-(2-ethyl-6-methylphenyl)ethanimidamide", "Coupling agent", "Amidation reagents" ], "Reaction": [ "Step 1: Condensation of 2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid with N-(2-ethyl-6-methylphenyl)ethanimidamide in the presence of a coupling agent to yield the intermediate", "Step 2: Purification of the intermediate", "Step 3: Amidation of the intermediate with amidation reagents to yield the final product", "Step 4: Purification of the final product" ] } | |
CAS RN |
1252877-65-8 |
Product Name |
N-(2-ethyl-6-methylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide |
Molecular Formula |
C24H22FN3O3S |
Molecular Weight |
451.52 |
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C24H22FN3O3S/c1-3-17-6-4-5-15(2)21(17)26-20(29)14-27-19-11-12-32-22(19)23(30)28(24(27)31)13-16-7-9-18(25)10-8-16/h4-12H,3,13-14H2,1-2H3,(H,26,29) |
InChI Key |
AFJUGZTUTHLQHV-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3)C |
solubility |
not available |
Origin of Product |
United States |
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